![molecular formula C29H36FN7O2 B2723478 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 902929-31-1](/img/no-structure.png)
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a triazoloquinazolinone ring, and a propanamide group. The presence of these groups suggests that the compound might have interesting biological activities, as these groups are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group might increase its polarity and influence its solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of novel compounds featuring structural motifs similar to the queried compound has been explored, with some derivatives demonstrating significant antimicrobial activity. One study involved the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which were evaluated for their in vitro antibacterial and antifungal activities against various bacterial species and fungal strains. Some of these synthesized compounds showed potential as antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Anticancer Activity
Another area of research application involves evaluating the anticancer potential of related compounds. A study on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements essential for anticancer activity, reported that certain urea derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests that compounds with similar structural frameworks could be potential candidates for anticancer drug development (Reddy et al., 2015).
Pharmacological Properties
Further investigations into related compounds have also highlighted their pharmacological relevance. For instance, research on quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists demonstrated promising hypotensive activity in animal models, indicating potential applications in cardiovascular drug development (Abou-Seri, Abouzid, & Abou El Ella, 2011).
Molecular Modeling and Synthesis
The preparation of triazoloquinazolinium betaines and exploration of their molecular structures through crystallography and molecular modeling studies suggest a deeper understanding of the molecular interactions and properties of such compounds, offering insights into their potential research applications across various scientific domains (Crabb et al., 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
902929-31-1 |
|---|---|
Nombre del producto |
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide |
Fórmula molecular |
C29H36FN7O2 |
Peso molecular |
533.652 |
Nombre IUPAC |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C29H36FN7O2/c1-21(2)20-36-28(39)22-8-3-5-10-24(22)37-26(32-33-29(36)37)12-13-27(38)31-14-7-15-34-16-18-35(19-17-34)25-11-6-4-9-23(25)30/h3-6,8-11,21H,7,12-20H2,1-2H3,(H,31,38) |
SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC=CC=C5F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)
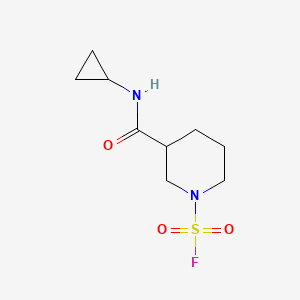
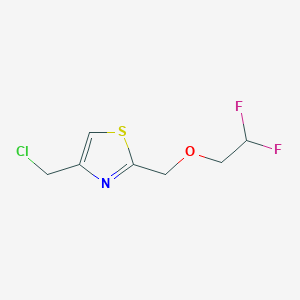
![(3-Bromophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2723401.png)
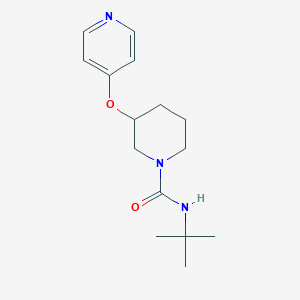
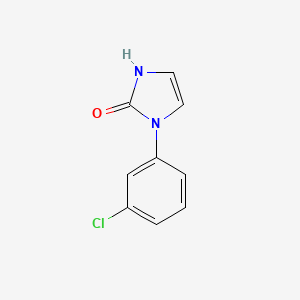
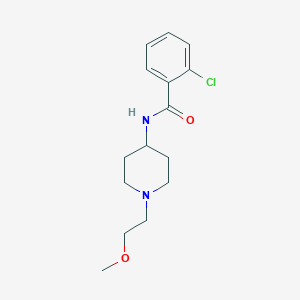

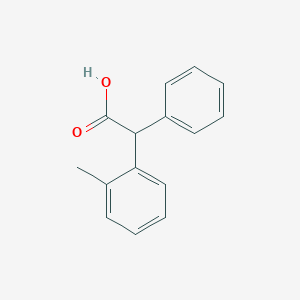
![2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2723409.png)
![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723410.png)

![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)
![N-(2-chloro-4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2723416.png)